Veractamycin A is derived from Streptomyces griseus, a soil-dwelling actinobacterium known for producing a variety of bioactive compounds, including many clinically important antibiotics. The isolation and characterization of Veractamycin A were achieved through fermentation techniques, which involve culturing the bacteria under specific conditions to maximize yield.
Chemically, Veractamycin A is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone rings and are known for their ability to inhibit protein synthesis in bacteria. This class of antibiotics is widely used in clinical settings due to its effectiveness against a range of Gram-positive bacteria and some Gram-negative pathogens.
The synthesis of Veractamycin A can be approached through various methods, including total synthesis and semi-synthesis. Total synthesis involves constructing the entire molecular framework from simple starting materials, while semi-synthesis typically modifies a naturally occurring precursor.
Technical Details:
Veractamycin A has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The molecular formula is C₁₈H₃₃N₃O₇S.
Data:
Veractamycin A undergoes various chemical reactions that are essential for its biological activity and potential modifications for drug development.
Technical Details:
Veractamycin A exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the ribosomal subunit in bacteria, interfering with the translation process.
Data:
Veractamycin A has garnered attention for its potential applications in several areas:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3